molecular formula C15H14N2O4 B6392720 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% CAS No. 1262002-12-9

5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%

Cat. No. B6392720
CAS RN: 1262002-12-9
M. Wt: 286.28 g/mol
InChI Key: CBDOIDTVSHULNZ-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, also known as 5-HNE, is a naturally occurring compound found in many plants. It is a derivative of nicotinic acid and is one of the most studied compounds in the field of plant biochemistry. 5-HNE has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 5-HNE has been shown to possess many beneficial properties, including anti-inflammatory and antioxidant activities. In addition, 5-HNE has been found to possess antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to exert its effects through several different mechanisms. First, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of several enzymes involved in the breakdown of fatty acids and proteins. This inhibition leads to an increase in the levels of these molecules in the cell, which can lead to a variety of physiological effects. Second, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of certain transcription factors, which can lead to changes in gene expression. Finally, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to interact with several different receptors, including the serotonin and dopamine receptors, which can lead to changes in neurotransmitter levels.
Biochemical and Physiological Effects
5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. In terms of biochemical effects, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to inhibit the activity of several enzymes involved in the breakdown of fatty acids and proteins. This inhibition leads to an increase in the levels of these molecules in the cell, which can lead to a variety of physiological effects. In terms of physiological effects, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess anti-inflammatory and antioxidant activities. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in lab experiments is that it is a naturally occurring compound and is relatively easy to synthesize. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is relatively non-toxic and has been found to possess a wide range of beneficial properties. The main limitation of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict the exact effects of its use.

Future Directions

There are several potential future directions for the study of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%. First, further research could be conducted to better understand the mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%. Second, further research could be conducted to determine the therapeutic potential of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in the treatment of various diseases. Third, further research could be conducted to determine the potential applications of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% in the fields of biochemistry, physiology, and pharmacology. Finally, further research could be conducted to determine the potential interactions of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% with other compounds.

Synthesis Methods

The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% is typically achieved through the reaction of nicotinic acid and ethyl amine in an aqueous solution. The reaction is catalyzed by a base, such as sodium bicarbonate, and proceeds in two steps. In the first step, the nicotinic acid reacts with the ethyl amine to form the intermediate product, 5-ethylaminocarbonyl-6-hydroxynicotinic acid. In the second step, the intermediate product is hydrolyzed to 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied extensively in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to be involved in the regulation of gene expression, cell growth, and cellular metabolism. 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has also been studied in the context of cancer research, as it has been found to possess anti-tumor properties. In physiology, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been found to possess anti-inflammatory and antioxidant activities. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied for its potential role in the regulation of blood pressure and glucose metabolism. In pharmacology, 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95% has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

5-[3-(ethylcarbamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-16-13(18)10-5-3-4-9(6-10)12-7-11(15(20)21)8-17-14(12)19/h3-8H,2H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDOIDTVSHULNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688077
Record name 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-12-9
Record name 5-[3-(Ethylcarbamoyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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